molecular formula C15H12O3 B1615441 Ethyl naphtho[2,1-b]furan-2-carboxylate CAS No. 32730-03-3

Ethyl naphtho[2,1-b]furan-2-carboxylate

Cat. No.: B1615441
CAS No.: 32730-03-3
M. Wt: 240.25 g/mol
InChI Key: WCLJZIQDNPSVDJ-UHFFFAOYSA-N
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Description

Ethyl naphtho[2,1-b]furan-2-carboxylate is an organic compound with the molecular formula C15H12O3.

Biochemical Analysis

Biochemical Properties

Ethyl naphtho[2,1-b]furan-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit low inhibition of CYP450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the metabolic rates in genetically altered mice, leading to elevated metabolic rates despite hyperphagia . These effects are crucial for understanding how this compound can be used in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s structure allows it to interact with various molecular targets, making it a versatile agent in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it maintains good metabolic stability, which is essential for its sustained activity in in vitro and in vivo experiments . Long-term exposure to this compound can lead to significant changes in cellular processes, highlighting the need for careful monitoring in research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic rates. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that administering the compound at a dose of 5 mg/kg body weight can influence the reaction time of animals on a hot plate . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism, making it a valuable tool for studying metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, thereby influencing its overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it determines the compound’s interactions with subcellular components .

Preparation Methods

Ethyl naphtho[2,1-b]furan-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of potassium carbonate and dimethylformamide (DMF). The reaction proceeds under reflux conditions to yield the desired product . Another method involves the use of hydrazine hydrate to convert the intermediate product into naphtho[2,1-b]furan-2-carbohydrazide, which is then treated with substituted aldehydes and chloroacetyl chloride to obtain the final compound .

Chemical Reactions Analysis

Ethyl naphtho[2,1-b]furan-2-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl naphtho[2,1-b]furan-2-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique structure and diverse applications in different scientific fields.

Properties

IUPAC Name

ethyl benzo[e][1]benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-2-17-15(16)14-9-12-11-6-4-3-5-10(11)7-8-13(12)18-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLJZIQDNPSVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353308
Record name ethyl naphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32730-03-3
Record name ethyl naphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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